4-methylsulfanyl-2,6-dipyridin-2-ylpyridine
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Overview
Description
4-methylsulfanyl-2,6-dipyridin-2-ylpyridine is a heterocyclic compound that contains a pyridine ring substituted with a methylsulfanyl group at the 4-position and two pyridine rings at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylsulfanyl-2,6-dipyridin-2-ylpyridine typically involves the alkylation of 2,6-dipyridin-2-ylpyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-methylsulfanyl-2,6-dipyridin-2-ylpyridine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The pyridine rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Coordination: The compound can form coordination complexes with transition metals, which can be used in catalysis and materials science.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Coordination: Transition metal salts (e.g., nickel(II) chloride, cobalt(II) sulfate).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Substitution: Nitro derivatives, halogenated derivatives.
Coordination: Metal complexes with various geometries and properties.
Scientific Research Applications
4-methylsulfanyl-2,6-dipyridin-2-ylpyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: Employed in the design of novel materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 4-methylsulfanyl-2,6-dipyridin-2-ylpyridine depends on its application:
Coordination Chemistry: Acts as a bidentate or tridentate ligand, coordinating with metal ions through nitrogen atoms in the pyridine rings.
Biological Activity: Interacts with biological targets such as enzymes or receptors, potentially inhibiting their activity or altering cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-dipyridin-2-ylpyridine: Lacks the methylsulfanyl group, making it less versatile in forming coordination complexes.
4-methylsulfanyl-2,2’6’,2’'-terpyridine: Contains an additional pyridine ring, offering different coordination properties and applications.
Uniqueness
4-methylsulfanyl-2,6-dipyridin-2-ylpyridine is unique due to the presence of the methylsulfanyl group, which enhances its reactivity and ability to form diverse coordination complexes. This structural feature also imparts distinct electronic and steric properties, making it valuable in various research fields.
Properties
IUPAC Name |
4-methylsulfanyl-2,6-dipyridin-2-ylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3S/c1-20-12-10-15(13-6-2-4-8-17-13)19-16(11-12)14-7-3-5-9-18-14/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGHDDGIUNCPCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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